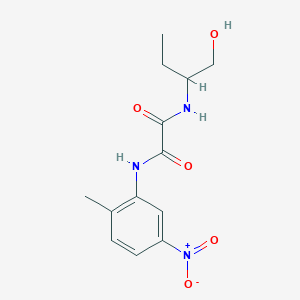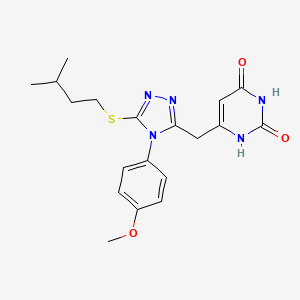
4-(3-methoxyphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-methoxyphenyl)-1H-pyrazol-5-amine, also known as 4-MPP-Pyrazol-5-amine, is an organic compound that has been used in a variety of scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. 4-MPP-Pyrazol-5-amine has been used in the synthesis of pharmaceuticals, in the development of analytical methods, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of 4-MPP-Pyrazol-5-amine, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
Synthesis and Pharmacological Applications
4-(3-methoxyphenyl)-1H-pyrazol-5-amine is a versatile compound used in the synthesis of various pharmacologically active derivatives. For instance, it's involved in the creation of pyrazolo[1,5-a]pyrimidine derivatives showing promising anti-inflammatory and anti-cancer activities. The environmentally benign synthesis process is highlighted by Kaping et al. (2016), who describe a simple and efficient ultrasound-assisted method in aqueous media (Kaping et al., 2016). Similarly, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with noted cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Synthesis
The compound is also a key intermediate in various synthetic chemical reactions. Bawa et al. (2009) describe its use in reductive amination reactions, showcasing its role in synthesizing secondary and tertiary amines, which are crucial in developing pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009). Similarly, Wang et al. (2013) focus on the preparation of new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, where this compound derivatives are crucial intermediates (Wang, Kang, Zheng, & Wei, 2013).
Material Science and Engineering Applications
In the field of materials science and engineering, Aly and El-Mohdy (2015) demonstrated the use of this compound derivatives in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. These modifications resulted in polymers with enhanced antibacterial and antifungal properties, suitable for medical applications (Aly & El-Mohdy, 2015).
Analytical Chemistry and Structural Studies
From an analytical chemistry perspective, compounds derived from this compound have been subject to various spectroscopic and structural studies. Levai, Silva, Cavaleiro, Elguero, Alkorta, and Jekoe (2007) synthesized 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles and conducted detailed NMR studies to understand their structural and tautomeric properties (Levai et al., 2007).
Nonlinear Optical Properties
In the realm of nonlinear optics, Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule derived from this compound, revealing its potential for nonlinear optical applications due to small energy gaps between its molecular orbitals (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOAJAJFWJZMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[N-(cyanomethyl)-1-[2-fluoro-6-(trifluoromethyl)phenyl]formamido]acetate](/img/structure/B2389497.png)



![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)



![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)